

# synthesis of 5-Bromo-2-Methoxyphenylacetonitrile from 2-methoxyphenylacetonitrile

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## Compound of Interest

Compound Name: 5-Bromo-2-Methoxyphenylacetonitrile

Cat. No.: B1273152

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## Synthesis of 5-Bromo-2-methoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **5-Bromo-2-methoxyphenylacetonitrile** from 2-methoxyphenylacetonitrile, a key reaction for the introduction of a bromine atom onto the phenyl ring of this versatile chemical intermediate. The primary method described herein is the direct bromination using N-bromosuccinimide (NBS), a widely used reagent for selective bromination of aromatic compounds.

### Reaction Overview

The synthesis involves the electrophilic aromatic substitution of 2-methoxyphenylacetonitrile. The methoxy group (-OCH<sub>3</sub>) is an activating, ortho-, para-directing group. Due to steric hindrance from the adjacent acetonitrile group, the bromination predominantly occurs at the para position (position 5) relative to the methoxy group.

### Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **5-Bromo-2-methoxyphenylacetonitrile** from 2-methoxyphenylacetonitrile using N-bromosuccinimide.

Parameter	Value	Reference
Starting Material	2-Methoxyphenylacetonitrile	<a href="#">[1]</a>
Reagent	N-bromosuccinimide (NBS)	<a href="#">[1]</a>
Catalyst	(Not specified, often none needed or a mild acid)	<a href="#">[1]</a>
Solvent	Acetonitrile (CH <sub>3</sub> CN)	<a href="#">[1]</a>
Molar Ratio (NBS:Starting Material)	1.5 : 1	<a href="#">[1]</a>
Temperature	Room Temperature	<a href="#">[1]</a>
Reaction Time	12 hours	<a href="#">[1]</a>
Work-up	Quenching with saturated sodium thiosulfate, extraction with ethyl acetate	<a href="#">[1]</a>
Purification	Silica gel column chromatography (Petroleum ether/Dichloromethane 5:1)	<a href="#">[1]</a>

## Experimental Protocol

This section provides a detailed methodology for the synthesis of **5-Bromo-2-methoxyphenylacetonitrile**.

Materials:

- 2-Methoxyphenylacetonitrile
- N-bromosuccinimide (NBS)
- Acetonitrile (CH<sub>3</sub>CN)

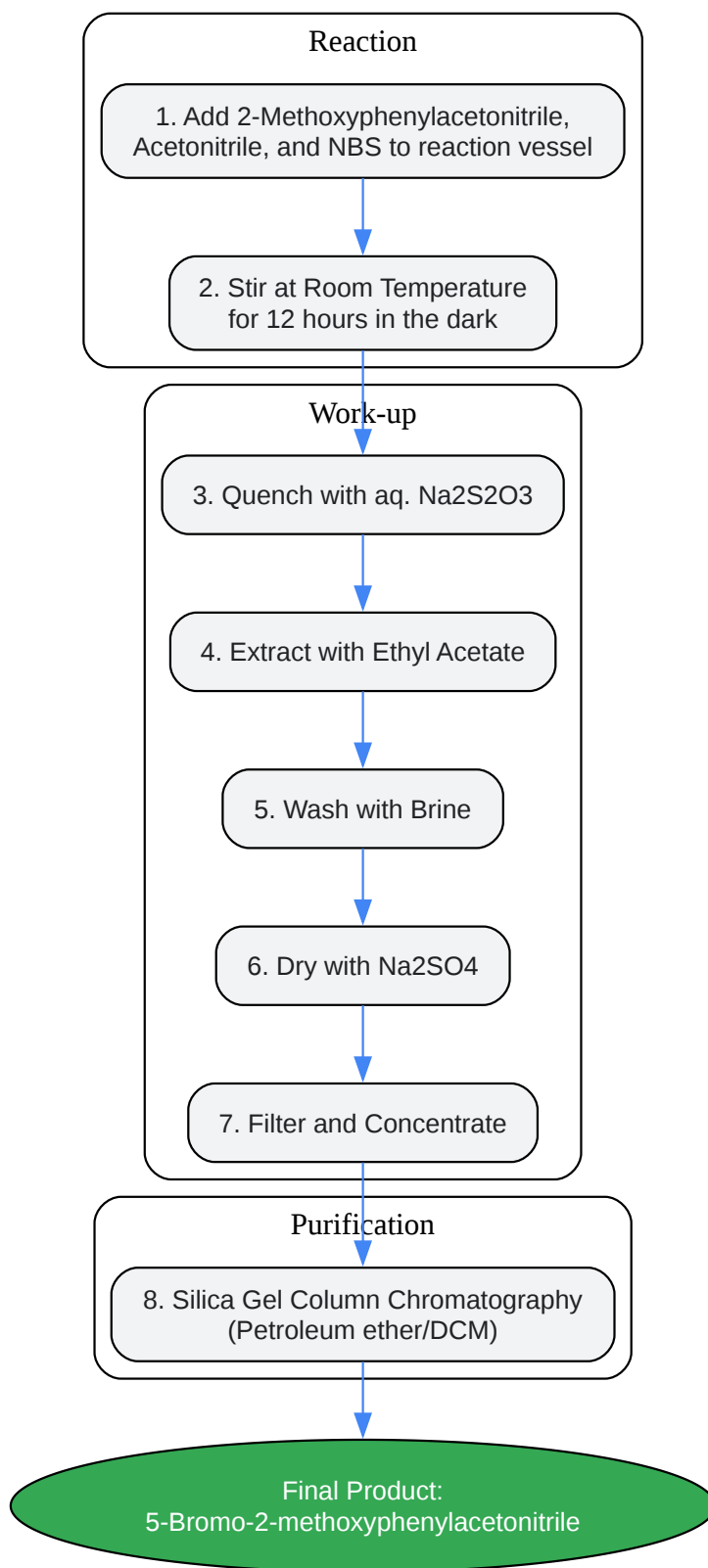
- Saturated sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) aqueous solution
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel
- Petroleum ether
- Dichloromethane

Procedure:

- To a reaction tube, add 2-methoxyphenylacetonitrile (1.0 eq.).
- Sequentially add acetonitrile (solvent), a catalyst (if required, 10 mol%), and N-bromosuccinimide (1.5 eq.).<sup>[1]</sup>
- Stir the reaction mixture at room temperature in a dark environment for 12 hours.<sup>[1]</sup>
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ).<sup>[1]</sup>
- Extract the mixture with ethyl acetate.<sup>[1]</sup>
- Combine the organic layers and wash with saturated brine.<sup>[1]</sup>
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).<sup>[1]</sup>
- Filter the mixture and concentrate the filtrate under reduced pressure.<sup>[1]</sup>
- Purify the crude residue by flash chromatography on a silica gel column using a petroleum ether/dichloromethane (5:1, v/v) eluent to yield the final product, **5-bromo-2-methoxyphenylacetonitrile**.<sup>[1]</sup>

## Reaction Pathway





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## References

- 1. 5-BROMO-2-METHOXYPHENYLACETONITRILE CAS#: 7062-40-0  
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